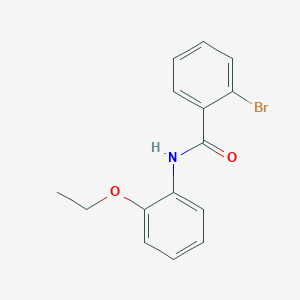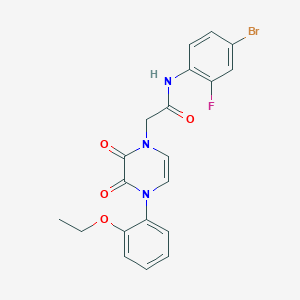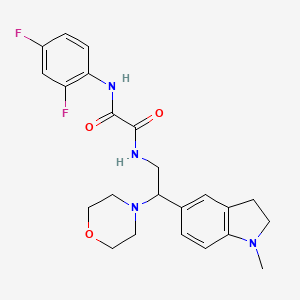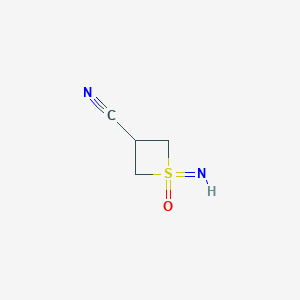
2-(Pyridin-4-ylthio)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Pyridin-4-ylthio)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone is a compound that has sparked significant interest in both scientific research and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-4-ylthio)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone typically involves multiple steps:
Formation of 2-(Pyridin-4-ylthio)ethanone: : This can be achieved through a nucleophilic substitution reaction where 2-bromoethanone reacts with 4-mercaptopyridine in the presence of a base like potassium carbonate.
Preparation of 3-(quinolin-2-yloxy)pyrrolidine: : This step involves the reaction of quinoline-2-ol with pyrrolidine under basic conditions to form the desired ether.
Coupling Reaction: : The final step is the coupling of 2-(Pyridin-4-ylthio)ethanone with 3-(quinolin-2-yloxy)pyrrolidine using a suitable coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt).
Industrial Production Methods
For industrial-scale production, optimization of these synthetic routes involves:
Efficient Catalysts: : Utilizing robust and reusable catalysts to lower costs and enhance yields.
Scalable Reaction Conditions: : Implementing scalable conditions such as continuous flow reactors for better control and higher output.
Purification Processes: : Ensuring high purity of the final product through advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, particularly at the thioether moiety, forming sulfoxides or sulfones.
Reduction: : Reduction can occur at the carbonyl group, converting it to the corresponding alcohol.
Substitution: : Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) under mild conditions.
Reduction: : Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran (THF).
Substitution: : Sodium methoxide for nucleophilic substitution or bromine for electrophilic substitution.
Major Products
The major products of these reactions include sulfoxides, sulfones, alcohols, and substituted aromatic compounds, depending on the reagents and conditions used.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
The compound has been explored for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties. Its interaction with various biological targets opens avenues for drug discovery and development.
Medicine
In medicine, derivatives of this compound are being investigated for therapeutic applications, particularly in targeting specific enzymes or receptors involved in diseases.
Industry
Industrially, this compound is utilized in the development of advanced materials, including polymers and coatings, due to its robust chemical properties.
Mechanism of Action
The mechanism by which 2-(Pyridin-4-ylthio)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone exerts its effects is multifaceted:
Molecular Targets: : It interacts with specific enzymes or receptors, modifying their activity.
Pathways Involved: : Inhibition of key signaling pathways, alteration of gene expression, and disruption of cellular processes are among the pathways influenced by this compound.
Comparison with Similar Compounds
Compared to other compounds with similar structures, 2-(Pyridin-4-ylthio)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone stands out due to its unique combination of three distinct ring systems. This complexity allows it to interact with a broader range of biological targets and undergo diverse chemical reactions.
Similar Compounds
2-(Pyridin-3-ylthio)-1-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone: : Slight difference in the position of the pyridine ring attachment.
2-(Pyridin-4-ylthio)-1-(3-(quinolin-3-yloxy)pyrrolidin-1-yl)ethanone: : Variation in the attachment point on the quinoline ring.
2-(Pyridin-4-ylthio)-1-(3-(isoquinolin-1-yloxy)pyrrolidin-1-yl)ethanone: : Isoquinoline replacing quinoline.
Each of these compounds offers subtle variations that can impact their chemical behavior and biological activity.
That’s a pretty heavy read! Did I cover everything you needed?
Properties
IUPAC Name |
2-pyridin-4-ylsulfanyl-1-(3-quinolin-2-yloxypyrrolidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S/c24-20(14-26-17-7-10-21-11-8-17)23-12-9-16(13-23)25-19-6-5-15-3-1-2-4-18(15)22-19/h1-8,10-11,16H,9,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPXKPEBLXCKGPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC3=CC=CC=C3C=C2)C(=O)CSC4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine](/img/structure/B2957380.png)
![2-(4-oxoquinazolin-3(4H)-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide](/img/structure/B2957382.png)
![4-[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]aniline](/img/structure/B2957384.png)
![N-(4-chlorophenyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2957385.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(4-methoxyphenyl)sulfanyl]acetamide](/img/structure/B2957387.png)
![N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B2957388.png)



![5-ethyl-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B2957396.png)



